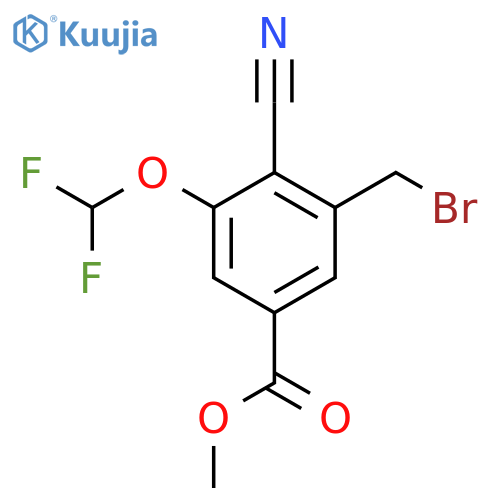

Cas no 1807005-18-0 (Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate)

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate

-

- インチ: 1S/C11H8BrF2NO3/c1-17-10(16)6-2-7(4-12)8(5-15)9(3-6)18-11(13)14/h2-3,11H,4H2,1H3

- InChIKey: MZGTXSSNLIYKHN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(=O)OC)C=C(C=1C#N)OC(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 344

- トポロジー分子極性表面積: 59.3

- 疎水性パラメータ計算基準値(XlogP): 3

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009604-500mg |

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate |

1807005-18-0 | 97% | 500mg |

782.40 USD | 2021-06-21 | |

| Alichem | A015009604-250mg |

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate |

1807005-18-0 | 97% | 250mg |

494.40 USD | 2021-06-21 | |

| Alichem | A015009604-1g |

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate |

1807005-18-0 | 97% | 1g |

1,475.10 USD | 2021-06-21 |

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate 関連文献

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoateに関する追加情報

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate (CAS No. 1807005-18-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate, identified by its CAS number 1807005-18-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, characterized by its unique structural features—including a bromomethyl group, a cyano substituent, and a difluoromethoxy moiety—plays a pivotal role in the development of novel therapeutic agents. Its molecular architecture not only facilitates diverse chemical transformations but also enhances its utility in drug discovery programs.

The significance of this compound lies in its ability to serve as a building block for more complex molecules. In recent years, there has been a growing interest in the synthesis of bioactive compounds that incorporate halogenated aromatic systems, which are known to improve metabolic stability and binding affinity. The presence of the bromomethyl group in Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups. These modifications are crucial for generating pharmacophores that interact with biological targets with high specificity.

Moreover, the cyano group appended to the benzene ring contributes to the compound's reactivity and electronic properties. Cyano-substituted benzoates are frequently employed in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. For instance, studies have demonstrated that cyano-containing scaffolds can enhance the potency of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The difluoromethoxy group further enhances the compound's pharmacokinetic profile by increasing lipophilicity and reducing metabolic degradation.

Recent advancements in synthetic methodologies have highlighted the importance of Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate in the development of next-generation therapeutics. Researchers have leveraged its structural features to design inhibitors targeting protein-protein interactions, which are increasingly recognized as key drivers in various pathological conditions. For example, a study published in the Journal of Medicinal Chemistry described the use of this intermediate in synthesizing a series of benzophenone derivatives that exhibit potent inhibitory effects on bromodomain-containing proteins. These proteins are implicated in transcriptional regulation and have been implicated in diseases such as cancer and neurodegeneration.

The compound's utility extends beyond kinase inhibition. Its framework has been explored in the development of antiviral agents, where halogenated aromatic rings are known to disrupt viral replication mechanisms. Additionally, Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate has been utilized in the synthesis of ligands for G-protein coupled receptors (GPCRs), which are critical targets for drugs affecting neurotransmission, cardiovascular function, and metabolism. The strategic placement of electron-withdrawing groups like the cyano and difluoromethoxy substituents allows for fine-tuning of receptor affinity and selectivity.

In terms of synthetic applications, this intermediate offers a streamlined approach to accessing complex heterocyclic structures. The bromomethyl functionality serves as an entry point for thiol-based coupling reactions, enabling the introduction of sulfur-containing moieties that are prevalent in biologically active compounds. Furthermore, palladium-catalyzed reactions with this compound have been optimized for high yields and scalability, making it an attractive choice for industrial-scale drug production.

The growing demand for fluorinated compounds in pharmaceuticals underscores the relevance of Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate. Fluoro substituents are widely incorporated into drug molecules due to their ability to improve pharmacokinetic properties such as bioavailability and resistance to enzymatic degradation. The presence of two fluorine atoms at the ortho position relative to the methoxy group enhances these effects while maintaining overall molecular stability.

Future research directions may explore novel derivatives of Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate using computational modeling and high-throughput screening techniques. These approaches could accelerate the discovery of new therapeutic candidates by predicting binding affinities and optimizing molecular properties before experimental synthesis begins. The integration of machine learning algorithms with traditional medicinal chemistry principles holds promise for identifying lead compounds more efficiently than conventional methods alone.

In conclusion, Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate represents a valuable asset in modern pharmaceutical research due to its structural versatility and functional diversity. Its role as an intermediate enables access to a wide range of bioactive molecules targeting various diseases. As synthetic methodologies continue to evolve alongside advances in computational chemistry, this compound will likely remain at forefronts innovation efforts aimed at developing safer more effective treatments.

1807005-18-0 (Methyl 3-bromomethyl-4-cyano-5-(difluoromethoxy)benzoate) 関連製品

- 54757-46-9(9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid)

- 2034530-98-6((2-Benzoylphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone)

- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)

- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)

- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)

- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)